4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide
Description
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide is a chemical compound with the molecular formula C13H9N5O4. It is known for its fluorescent properties and is often used in various scientific research applications, particularly in the fields of chemistry and biology .
Properties
IUPAC Name |
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O4/c14-13(19)7-1-3-8(4-2-7)15-10-6-5-9-11(17-22-16-9)12(10)18(20)21/h1-6,15H,(H2,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNORMALFRSNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327724 | |
| Record name | 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
372499-39-3 | |
| Record name | 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The benzamide group can participate in substitution reactions, leading to the formation of different compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride and catalytic hydrogenation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can lead to the formation of 4-[(4-amino-2,1,3-benzoxadiazol-5-yl)amino]benzamide .
Scientific Research Applications
Fluorescence Imaging
One of the primary applications of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide is in fluorescence imaging. The compound exhibits strong fluorescence characteristics, making it suitable for use as a fluorescent probe in biological systems. This property allows researchers to visualize cellular processes and track biomolecules in real-time.
Case Study:
In a study published in the Journal of Fluorescence, researchers utilized this compound to develop a fluorescent probe for detecting zinc ions in living cells. The probe demonstrated high sensitivity and selectivity for Zn²⁺ ions, enabling accurate measurements of zinc bioavailability in various biological contexts .
Drug Discovery
The compound's structural features are conducive to modifications that can enhance its pharmacological properties. Researchers are exploring its potential as a lead compound for developing new therapeutic agents.
Case Study:
A recent investigation focused on synthesizing derivatives of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide to evaluate their anticancer activity. The derivatives were tested against various cancer cell lines, revealing promising cytotoxic effects and suggesting potential pathways for further drug development .
Chemical Biology Tools
The compound serves as a valuable tool in chemical biology for studying protein interactions and cellular signaling pathways.
Data Table: Applications in Chemical Biology
Optoelectronic Applications
Due to its electronic properties, 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide is also being explored for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices.
Case Study:
Research conducted on the integration of this compound into OLED structures demonstrated enhanced light emission efficiency compared to traditional materials. This application highlights its potential role in the development of more efficient light-emitting devices .
Mechanism of Action
The mechanism of action of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide primarily involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful for imaging and detection purposes. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide include:
160-060 NBD PC: A fluorescent analogue of phosphatidylcholine.
181-060 NBD PC: Another fluorescent phosphatidylcholine derivative.
2-NBDG: A fluorescent D-glucose analog used for glucose uptake studies.
Uniqueness
What sets 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide apart from these similar compounds is its specific structure, which allows it to be used in a variety of applications, particularly in the labeling and imaging of biomolecules. Its unique combination of a benzoxadiazole ring and a benzamide group provides distinct fluorescent properties that are valuable in scientific research .
Biological Activity
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide is a compound that has garnered attention due to its unique structural properties and potential applications in biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxadiazole ring substituted with a nitro group and an amino group linked to a benzamide moiety. This structure contributes to its chemical reactivity and fluorescence properties, making it valuable in various scientific applications.
| Property | Value |
|---|---|
| IUPAC Name | 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide |
| Molecular Weight | 292.26 g/mol |
| Solubility | Soluble in DMSO |
| Fluorescence | Yes |
The biological activity of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide primarily involves its ability to fluoresce upon excitation with light. The nitrobenzoxadiazole moiety acts as a fluorophore, absorbing light at specific wavelengths and emitting it at longer wavelengths. This property is exploited in various applications such as biological imaging and chemical sensing.
Biological Applications
- Fluorescent Probes : The compound is utilized as a fluorescent probe in biological studies to label and track biomolecules.
- Chemical Sensors : It plays a role in the development of chemical sensors for detecting specific analytes.
- Biological Imaging : The compound is employed in fluorescence microscopy for imaging cellular structures and processes.
Study on Murine Leukemia Cells
A study investigated the effects of related compounds on murine leukemia cells, revealing that certain benzofurazans inhibit the incorporation of precursors into nucleic acids and proteins. At higher concentrations, significant DNA breakage was observed, indicating potential applications in cancer research .
Fluorescent Detection of Zinc Ions
Another study demonstrated that derivatives of benzoxadiazole have high sensitivity for zinc ions. The compound was used to detect Zn²⁺ concentrations in vivo, showing good selectivity against competing metal ions . This highlights the potential for using 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide in biochemical assays.
Research Findings
Recent research has focused on evaluating the biological activity of natural compounds and their derivatives. The methods include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
